molecular formula C11H15ClN2OS B2420705 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 2411242-13-0

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B2420705
CAS No.: 2411242-13-0
M. Wt: 258.76
InChI Key: HUIXUQCJWJTMBY-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves the reaction of appropriate thiazole derivatives with chloroacetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Thiazole derivative and chloroacetamide.

    Reaction Conditions: Solvent (ethanol or methanol), heating.

    Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and thiazole moieties contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-6(12)10(15)13-7(2)9-5-16-11(14-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIXUQCJWJTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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